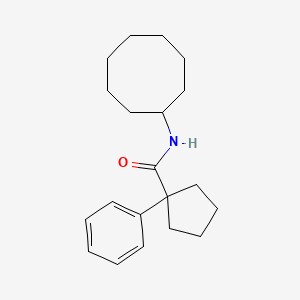![molecular formula C25H27NO4 B2780914 rac-(4aR,8aR)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-4a-carboxylic acid CAS No. 2343963-66-4](/img/structure/B2780914.png)
rac-(4aR,8aR)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-4a-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(4aR,8aR)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-4a-carboxylic acid is a complex organic compound with a unique structure This compound is characterized by its fluorenylmethoxycarbonyl group attached to an octahydroquinoline ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,8aR)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-4a-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group, which is then attached to the octahydroquinoline ring system through a series of reactions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels.
化学反应分析
Types of Reactions
rac-(4aR,8aR)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-4a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
科学研究应用
Chemistry
In chemistry, rac-(4aR,8aR)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-4a-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers are investigating its effects on different biological pathways and its potential use in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.
作用机制
The mechanism of action of rac-(4aR,8aR)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-4a-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.
相似化合物的比较
Similar Compounds
Similar compounds to rac-(4aR,8aR)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-4a-carboxylic acid include other fluorenylmethoxycarbonyl derivatives and octahydroquinoline-based molecules. Examples include:
Uniqueness
What sets this compound apart is its specific combination of the fluorenylmethoxycarbonyl group with the octahydroquinoline ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(4aS,8aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4/c27-23(28)25-13-6-5-12-22(25)26(15-7-14-25)24(29)30-16-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,8-11,21-22H,5-7,12-16H2,(H,27,28)/t22-,25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRLWMGDAIBKJD-DHLKQENFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCN(C2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]2(CCCN([C@H]2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
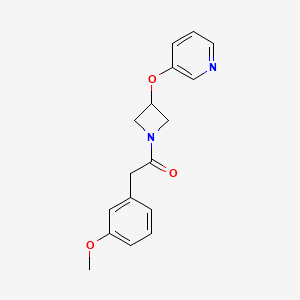


![Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/new.no-structure.jpg)
![1-[4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2780836.png)
![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2780838.png)
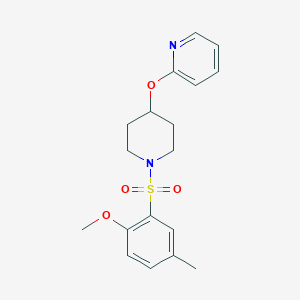
![1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2780842.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2780843.png)
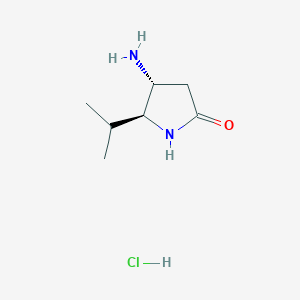
![3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2780845.png)
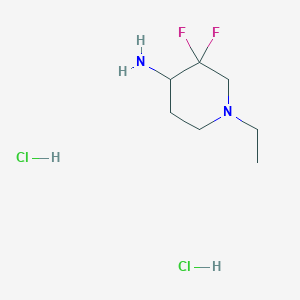
![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780850.png)
